molecular formula C21H21NO5 B3979388 3,5,5-Trimethyl-3-[(4-nitrophenyl)methyl]-6-phenyloxane-2,4-dione

3,5,5-Trimethyl-3-[(4-nitrophenyl)methyl]-6-phenyloxane-2,4-dione

Cat. No.: B3979388
M. Wt: 367.4 g/mol
InChI Key: GMFJDUUARUYJBW-UHFFFAOYSA-N
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Description

3,5,5-Trimethyl-3-[(4-nitrophenyl)methyl]-6-phenyloxane-2,4-dione is a complex organic compound with a unique structure that includes a nitrophenyl group, a phenyloxane ring, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5-Trimethyl-3-[(4-nitrophenyl)methyl]-6-phenyloxane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate diols and aldehydes under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a phenyl group is treated with nitric acid in the presence of sulfuric acid.

    Attachment of the Methyl Groups: Methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethyl-3-[(4-nitrophenyl)methyl]-6-phenyloxane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3,5,5-Trimethyl-3-[(4-nitrophenyl)methyl]-6-phenyloxane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3,5,5-Trimethyl-3-[(4-nitrophenyl)methyl]-6-phenyloxane-2,4-dione involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the oxane ring and methyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    3,5,5-Trimethyl-3-[(4-aminophenyl)methyl]-6-phenyloxane-2,4-dione: Similar structure but with an amino group instead of a nitro group.

    3,5,5-Trimethyl-3-[(4-methoxyphenyl)methyl]-6-phenyloxane-2,4-dione: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

3,5,5-Trimethyl-3-[(4-nitrophenyl)methyl]-6-phenyloxane-2,4-dione is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with electron-rich or electron-deficient species.

Properties

IUPAC Name

3,5,5-trimethyl-3-[(4-nitrophenyl)methyl]-6-phenyloxane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-20(2)17(15-7-5-4-6-8-15)27-19(24)21(3,18(20)23)13-14-9-11-16(12-10-14)22(25)26/h4-12,17H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFJDUUARUYJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(=O)C(C1=O)(C)CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5,5-Trimethyl-3-[(4-nitrophenyl)methyl]-6-phenyloxane-2,4-dione
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3,5,5-Trimethyl-3-[(4-nitrophenyl)methyl]-6-phenyloxane-2,4-dione
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3,5,5-Trimethyl-3-[(4-nitrophenyl)methyl]-6-phenyloxane-2,4-dione
Reactant of Route 4
3,5,5-Trimethyl-3-[(4-nitrophenyl)methyl]-6-phenyloxane-2,4-dione
Reactant of Route 5
3,5,5-Trimethyl-3-[(4-nitrophenyl)methyl]-6-phenyloxane-2,4-dione
Reactant of Route 6
3,5,5-Trimethyl-3-[(4-nitrophenyl)methyl]-6-phenyloxane-2,4-dione

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